molecular formula C23H30N4O4S B2570237 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide CAS No. 899950-99-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide

Cat. No.: B2570237
CAS No.: 899950-99-3
M. Wt: 458.58
InChI Key: PHFOWZCTCXYSAK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a synthetic small molecule investigated for its potential as a kinase inhibitor. Its core structure is based on a 5,6,7,8-tetrahydroquinazolin-4(1H)-one scaffold, a chemotype known to exhibit potent and selective inhibitory activity against various kinases Source . The molecule is designed with a benzodioxin acetamide group linked via a sulfanyl bridge, which is critical for its binding affinity and selectivity profile. This compound is structurally related to known chemical tools that target the ATP-binding site of kinases involved in cell cycle progression and signal transduction pathways Source . It is intended for research applications only, including in vitro enzymatic assays, cell-based studies to probe signaling networks, and as a reference standard in medicinal chemistry programs aimed at developing novel therapeutics, particularly in oncology. Researchers can utilize this compound to study the physiological and pathological roles of specific kinase targets. The product is provided with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity. It is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-26(2)10-5-11-27-18-7-4-3-6-17(18)22(25-23(27)29)32-15-21(28)24-16-8-9-19-20(14-16)31-13-12-30-19/h8-9,14H,3-7,10-13,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFOWZCTCXYSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide involves multiple steps, including the formation of the benzodioxin ring, the quinazolinone moiety, and the sulfanylacetamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with modified functional groups.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of the compound involves several steps that typically include the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with specific sulfanyl acetamides. The characterization of the synthesized compounds often employs techniques such as proton nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and elemental analysis to confirm their structures .

Antidiabetic Properties

Recent studies have highlighted the anti-diabetic potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin) derivatives. For instance, a series of new compounds were synthesized and evaluated for their ability to inhibit the α-glucosidase enzyme, which plays a critical role in carbohydrate metabolism. These studies demonstrated that certain derivatives exhibited significant inhibitory activity, suggesting their potential as therapeutic agents for managing diabetes .

Anticancer Activity

The compound's structural components suggest potential anticancer applications. Similar benzodioxin derivatives have shown efficacy in suppressing tumor growth and inducing apoptosis in various cancer cell lines. The mechanism of action may involve the modulation of key signaling pathways associated with cell proliferation and survival . For example, related compounds have been reported to act as alkylating agents on DNA, which is a common mechanism for many chemotherapeutic agents .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structural motifs may possess neuroprotective properties. The ability to cross the blood-brain barrier and interact with neurotransmitter systems could position these compounds as candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Study 1: Antidiabetic Evaluation

In a study focused on synthesizing benzodioxin derivatives for their anti-diabetic effects, researchers found that specific modifications to the acetamide structure enhanced α-glucosidase inhibition by up to 70% compared to control compounds. This suggests that structural variations can significantly impact biological activity .

Case Study 2: Anticancer Mechanisms

Another research effort evaluated the anticancer properties of related benzodioxin compounds in vitro using various cancer cell lines. The results indicated that certain derivatives led to a marked decrease in cell viability through apoptosis induction mechanisms. This study emphasizes the importance of structure-activity relationships in developing effective anticancer agents .

Data Table: Summary of Biological Activities

Compound StructureBiological ActivityMechanism of ActionReference
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-acetamideα-glucosidase inhibitionEnzyme inhibition
Benzodioxin derivative XAnticancerDNA alkylation
Benzodioxin derivative YNeuroprotectionNeurotransmitter modulation

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Diversity

The compound’s closest analogs share the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide backbone but differ in the heterocyclic substituent attached via the sulfanyl bridge. Key comparisons include:

Compound Name Molecular Formula Key Substituents/Modifications Notable Features
Target Compound C₂₄H₂₈N₄O₄S Hexahydroquinazolinone with dimethylaminopropyl Conformationally flexible hexahydroquinazolinone; tertiary amine enhances solubility.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-formamido-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide C₁₃H₁₃N₅O₄S 1,2,4-Triazole with formamido group Compact heterocycle; formamido group may participate in hydrogen bonding.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide C₂₅H₂₁N₃O₅S Quinazolinone with 4-methoxyphenyl Aromatic methoxyphenyl enhances lipophilicity; planar quinazolinone for π-π interactions.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide C₂₄H₂₂N₄O₅S₂ Thienopyrimidinone with 2-methoxyphenyl Fused thiophene-pyrimidine ring; methoxy group alters electronic properties.

Physicochemical Properties

Collision cross-section (CCS) data from for the methoxyphenyl-quinazolinone analog (C₂₅H₂₁N₃O₅S) provide insights into conformational behavior:

  • [M+H]+ : CCS = 209.9 Ų
  • [M+Na]+: CCS = 226.1 Ų These values suggest moderate molecular compactness, comparable to mid-sized drug-like molecules. The dimethylaminopropyl group in the target compound may increase CCS due to extended alkyl chains .

Substituent Effects on Chemical Environment

NMR studies of related compounds () reveal that substituents on heterocyclic rings (e.g., triazoles, quinazolinones) induce chemical shift variations in specific regions (e.g., protons near sulfur or oxygen atoms). For example:

  • Region A (positions 39–44): Shifts correlate with substituent electronegativity (e.g., methoxy vs. dimethylamino groups).
  • Region B (positions 29–36): Sensitive to steric effects from bulky substituents (e.g., naphthyl in ). Such data suggest that the dimethylaminopropyl group in the target compound may deshield adjacent protons due to its electron-donating nature .

Hydrogen-Bonding and Crystallographic Behavior

While direct crystallographic data for the target compound are lacking, highlights the importance of hydrogen-bonding patterns in molecular aggregation. The hexahydroquinazolinone’s carbonyl and NH groups likely form intermolecular hydrogen bonds, akin to the formamido-triazole analog in . This contrasts with thienopyrimidinone derivatives (), where sulfur atoms may prioritize van der Waals interactions over hydrogen bonding .

Biological Activity

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide represents a novel class of synthetic molecules that have shown potential in various therapeutic applications. The structural features of this compound suggest it may possess significant biological activities, particularly in enzyme inhibition and neuroprotection.

Synthesis and Structural Characterization

The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. Initial reactions include the formation of sulfonamide derivatives followed by acetamide coupling. The structural confirmation is typically achieved through techniques such as proton nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and elemental analysis.

Enzyme Inhibition

Recent studies have focused on the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...}. For instance:

  • α-glucosidase Inhibition : Compounds derived from 2,3-dihydro-1,4-benzodioxin have been evaluated for their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The results indicated that certain derivatives exhibit significant inhibitory effects compared to standard drugs used for Type 2 Diabetes Mellitus (T2DM) management .
  • Acetylcholinesterase Inhibition : Another critical area of investigation is the inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease (AD) treatment. The synthesized compounds demonstrated varying degrees of AChE inhibition, suggesting potential as cognitive enhancers or neuroprotective agents .

Case Studies and Research Findings

A comprehensive study evaluated a series of benzodioxin-derived sulfonamides against both α-glucosidase and AChE. The findings are summarized in the table below:

Compound Nameα-glucosidase IC50 (µM)AChE IC50 (µM)Remarks
Compound A2530Moderate activity
Compound B1518High activity
Compound C4050Low activity

These results indicate that modifications to the benzodioxin core can enhance biological activity significantly.

Mechanistic Insights

The mechanism of action for enzyme inhibition typically involves binding at the active site or allosteric sites of the enzymes. Molecular docking studies have suggested that the dimethylamino propyl group enhances binding affinity due to favorable interactions with active site residues in both α-glucosidase and AChE.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the benzodioxin-6-amine core. Dynamic pH control (pH 10 using aqueous Na₂CO₃) is critical during sulfonylation or acetamide coupling steps. Lithium hydride (LiH) in N,N-dimethylformamide (DMF) is often used as a catalyst for N-alkylation or sulfanyl group incorporation. Reaction progress should be monitored via TLC, and purification involves precipitation in ice-cold water followed by filtration. Yield optimization requires precise control of stoichiometry, temperature (25–60°C), and reaction time (3–4 hours for intermediate steps) .

Basic Question

Q. Which spectroscopic and analytical techniques are essential for structural validation of this compound?

Methodological Answer: A combination of IR spectroscopy (to confirm functional groups like C=O, S-H, and N-H stretches), ¹H NMR (to verify proton environments in the benzodioxin and hexahydroquinazolin moieties), and electron ionization mass spectrometry (EIMS) (for molecular weight confirmation) is required. For advanced validation, elemental analysis (CHN) ensures purity and stoichiometric accuracy. Cross-referencing spectral data with structurally analogous compounds (e.g., sulfonamide derivatives) enhances reliability .

Advanced Question

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer: Discrepancies may arise from bioavailability differences, metabolic instability, or assay-specific conditions (e.g., enzyme isoform selectivity). To address this:

  • Perform plasma stability assays to assess metabolic degradation.
  • Use molecular docking simulations to evaluate target binding affinity variations under physiological conditions.
  • Optimize derivatization (e.g., prodrug strategies) to improve pharmacokinetics. Refer to ICReDD’s computational-experimental feedback loop for iterative design .

Advanced Question

Q. What computational approaches are effective for predicting the enzyme inhibition potential of derivatives?

Methodological Answer: Combine quantum chemical calculations (e.g., density functional theory for transition-state modeling) with molecular dynamics simulations to assess interactions with target enzymes (e.g., lipoxygenase or acetylcholinesterase). Tools like COMSOL Multiphysics enable multi-parameter optimization of substituent effects on binding energy. Validate predictions using in vitro enzyme inhibition assays (IC₅₀ determination) .

Basic Question

Q. What are the key considerations for designing analogs with improved antibacterial or enzyme inhibitory activity?

Methodological Answer: Focus on substituent modifications at the sulfanyl acetamide and hexahydroquinazolin regions:

  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilic reactivity.
  • Optimize alkyl chain length (e.g., dimethylamino propyl group) for improved membrane permeability.
  • Use structure-activity relationship (SAR) studies to correlate substituent effects with bioactivity data from standardized MIC (minimum inhibitory concentration) or enzyme inhibition assays .

Advanced Question

Q. How can statistical experimental design (DoE) improve synthesis and bioactivity screening protocols?

Methodological Answer: Apply factorial design or response surface methodology (RSM) to identify critical variables (e.g., catalyst concentration, reaction time) and their interactions. For example:

  • Use a 2³ factorial design to test temperature (25–60°C), LiH concentration (0.5–2.0 mol%), and solvent volume (5–15 mL DMF).
  • Analyze results via ANOVA to prioritize factors affecting yield or bioactivity. This reduces experimental runs by 50–70% while maintaining robustness .

Basic Question

Q. What are the stability and storage requirements for this compound?

Methodological Answer: Store at 2–8°C in amber glass bottles to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of the sulfanyl group or oxidation of the benzodioxin ring). Use HPLC to monitor purity over time and identify degradation products .

Advanced Question

Q. How can AI-driven tools enhance the development of derivatives with targeted pharmacological profiles?

Methodological Answer: Implement machine learning models trained on datasets of analogous compounds to predict bioactivity, solubility, and toxicity. For example:

  • Use COMSOL Multiphysics for simulating reaction kinetics and optimizing synthetic routes.
  • Deploy autonomous laboratories for high-throughput screening of derivatives against multiple enzyme targets. Integrate experimental data into AI models for continuous refinement .

Basic Question

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and PPE (gloves, lab coat, goggles) during synthesis.
  • Follow spill management guidelines: neutralize acidic/basic residues with NaHCO₃ or citric acid before disposal.
  • Refer to SDS guidelines for first-aid measures (e.g., eye irrigation with water for 15 minutes upon exposure) .

Advanced Question

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

Methodological Answer:

  • Use co-solvent systems (e.g., DMSO-water mixtures) with ≤1% DMSO to maintain compound stability.
  • Perform dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
  • Derivatize with hydrophilic groups (e.g., PEG chains) or formulate as nanoparticles to enhance dispersibility .

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